
1-Methyl-3-(pyrrolidin-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyrrolidin-2-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or cyclization to form the desired product .
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-Methyl-3-(pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-Methyl-3-(pyrrolidin-2-yl)piperidine is characterized by the presence of both piperidine and pyrrolidine rings, which contribute to its pharmacological properties. The compound's molecular formula is C11H18N2, with a molecular weight of approximately 178.28 g/mol. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in various research domains.
Medicinal Chemistry
This compound has been investigated for its potential role as a pharmacophore in drug design. Its ability to interact with various receptors suggests that it may serve as a lead compound for developing new therapeutics aimed at treating neurological disorders, such as anxiety and depression. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Neuropharmacology
The compound's interaction with the central nervous system (CNS) makes it valuable in neuropharmacological studies. Research has shown that derivatives of piperidine and pyrrolidine can influence cognitive functions and mood regulation. Investigating this compound may provide insights into mechanisms underlying psychiatric conditions and lead to novel treatment strategies.
Chemical Biology
In chemical biology, this compound can be utilized to explore enzyme interactions and signaling pathways. Its structural features allow it to serve as a tool for probing the activity of specific enzymes or receptors within cellular systems. This application is particularly relevant in the study of metabolic pathways and drug metabolism.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of various piperidine derivatives on serotonin receptors. The findings indicated that modifications to the piperidine ring could enhance selectivity for specific receptor subtypes, suggesting that this compound might exhibit similar properties due to its unique structure .
Case Study 2: Antidepressant Activity
Research conducted by Smith et al. (2023) investigated the antidepressant-like effects of piperidine derivatives in animal models. The study found that compounds with pyrrolidine substitutions exhibited increased efficacy in reducing depressive behaviors, highlighting the potential therapeutic applications of this compound in treating mood disorders .
Wirkmechanismus
The mechanism by which 1-Methyl-3-(pyrrolidin-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:
Piperidine: Another related compound with a single piperidine ring, commonly used in organic synthesis and medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combined piperidine and pyrrolidine rings, which confer unique reactivity and potential for diverse applications.
Biologische Aktivität
1-Methyl-3-(pyrrolidin-2-yl)piperidine, also known by its CAS number 524674-30-4, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and a pyrrolidine moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Similar compounds have shown that they can influence several biochemical pathways through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Antimicrobial Activity
Research indicates that derivatives of piperidine and pyrrolidine exhibit notable antibacterial and antifungal properties. Specifically, studies have shown that compounds similar to this compound have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli:
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | <0.025 | S. aureus, E. coli |
Sodium pyrrolidide | 0.0039 | S. aureus, E. coli |
Other pyrrolidine derivatives | 0.025 - 0.512 | Various Gram-positive bacteria |
These results suggest that the presence of the pyrrolidine ring enhances the antimicrobial efficacy of the compound .
Neuropharmacological Effects
This compound has been studied for its potential neuropharmacological effects, particularly in relation to the histamine H3 receptor, which is implicated in cognitive processes and neurological disorders such as Alzheimer's disease . The structural similarity to other piperidine derivatives suggests potential for modulating neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of this compound in various contexts:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Neuropharmacological Research : Investigations into the compound's interaction with histamine receptors revealed promising results for cognitive enhancement and neuroprotection, indicating potential therapeutic applications in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The presence of the pyrrolidine ring may influence its metabolic stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-3-(pyrrolidin-2-yl)piperidine, and how can reaction yields be optimized?
- Methodological Answer : Acylation and alkylation of piperidine precursors are common strategies. For example, alkylation of bicyclic lactams (e.g., phenylglycinol-derived substrates) using TFA-mediated deprotection and column chromatography can yield enantioselective 3-alkylpiperidines . Optimize yields by controlling stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hours under inert atmosphere). Monitor intermediates via TLC or HPLC.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer : Use 1H-NMR to confirm methyl and pyrrolidine substituents (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for pyrrolidine protons). 13C-NMR resolves quaternary carbons (e.g., piperidine C3 at ~50 ppm). IR spectroscopy identifies functional groups (e.g., C-N stretch at ~1200 cm⁻¹). GC-MS with electron ionization (EI) detects molecular ions (e.g., m/z 180 for M⁺) and fragmentation patterns .
Q. What preliminary pharmacological screening approaches are suitable for this compound?
- Methodological Answer : Conduct in vitro assays for receptor binding (e.g., dopamine or serotonin receptors due to structural similarity to piperidine-based neuroactive compounds). Use radioligand displacement assays (IC50 values) or functional cAMP assays. Prioritize targets based on computational docking studies (e.g., homology modeling with GPCRs) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for piperidine derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict binding conformations and compare with experimental IC50 values. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for byproduct formation, which may explain variability in bioactivity . Cross-validate with molecular dynamics simulations to assess target-ligand stability.
Q. What strategies are effective for optimizing enantioselective synthesis of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For example, spiro-piperidine derivatives achieved >90% ee using enantiopure starting materials .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer : Cross-reference 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish axial/equatorial protons in piperidine rings. If MS data conflicts (e.g., unexpected m/z peaks), perform high-resolution MS (HRMS) or isotopic labeling to confirm fragmentation pathways .
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
- Methodological Answer : Use inert atmosphere (N2/Ar) for moisture-sensitive steps (e.g., Grignard reactions). For chlorinated intermediates (e.g., 4-chlorophenyl derivatives), wear nitrile gloves and conduct reactions in fume hoods. Follow P301+P310 (ingestion) and P303+P361+P353 (skin contact) emergency protocols .
Eigenschaften
IUPAC Name |
1-methyl-3-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVQFTFUAMXIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.